molecular formula C9H8N2OS2 B3016122 N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide CAS No. 400080-72-0

N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide

Cat. No. B3016122
CAS RN: 400080-72-0
M. Wt: 224.3
InChI Key: VFANSSLFXLATKG-UHFFFAOYSA-N
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Description

“N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide” is a complex organic compound containing a thiazole ring, which is a type of heterocyclic compound . Thiazoles are aromatic compounds that contain both sulfur and nitrogen in the ring. They are found in many important drugs and natural products .


Molecular Structure Analysis

The molecular structure of “N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide” would likely involve a thiazole ring attached to a thiophene ring via a carbon-carbon bond . The exact structure would depend on the positions of the various substituents on the rings.


Chemical Reactions Analysis

Thiazole compounds, in general, are known to undergo a variety of chemical reactions. They can participate in nucleophilic substitutions, electrophilic substitutions, and can also undergo metal-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide” would depend on its exact structure. In general, thiazole compounds are aromatic and relatively stable. They are often solids at room temperature .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Thiazole derivatives, including N-methyl-2-(thiophen-2-yl)-1,3-thiazole-4-carboxamide, have been investigated for their potential as drug candidates. Researchers explore their pharmacological activities, bioavailability, and safety profiles. These compounds may act as:

Future Directions

Thiazole compounds are a focus of ongoing research due to their presence in many biologically active compounds. Future research may focus on developing new synthetic methods, studying their biological activity, and exploring their use in the development of new drugs .

properties

IUPAC Name

N-methyl-2-thiophen-2-yl-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS2/c1-10-8(12)6-5-14-9(11-6)7-3-2-4-13-7/h2-5H,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFANSSLFXLATKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CSC(=N1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401325253
Record name N-methyl-2-thiophen-2-yl-1,3-thiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819136
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide

CAS RN

400080-72-0
Record name N-methyl-2-thiophen-2-yl-1,3-thiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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